molecular formula C6H15NO B2591859 1-Amino-2,3-dimethylbutan-2-ol CAS No. 1154150-76-1

1-Amino-2,3-dimethylbutan-2-ol

Cat. No.: B2591859
CAS No.: 1154150-76-1
M. Wt: 117.192
InChI Key: RRBXHIYJTGFUDF-UHFFFAOYSA-N
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Description

“1-Amino-2,3-dimethylbutan-2-ol” is a chemical compound with the molecular formula C6H15NO . It is also known as 2,3-Dimethyl-1-butanamine and 2,3-Dimethylbutan-1-ol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a butanol backbone with two methyl groups attached to the second and third carbon atoms, and an amino group attached to the first carbon atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the sources I found. Typically, these would include properties such as melting point, boiling point, solubility, and stability .

Scientific Research Applications

Catalysis and Reaction Mechanisms

  • The gas-phase decomposition of 2,3-dimethylbutan-2-ol catalyzed by hydrogen bromide has been studied, revealing insights into reaction kinetics and the effects of substitutions at Cα and Cβ on the rate of reaction (Johnson & Stimson, 1968).

Solid-State Dynamics and Polymorphism

  • Investigations into the dynamics of dimethylbutanols in plastic crystalline phases by fast field cycling 1H NMR relaxometry have provided quantitative information on internal motions, overall molecular reorientations, and molecular self-diffusion (Carignani et al., 2018).

Synthetic Chemistry Methodologies

  • A new strategy for the synthesis of taurine derivatives using the 'safety-catch' principle for the protection of sulfonic acids highlights the versatility of dimethylbutanol derivatives in synthetic chemistry (Seeberger et al., 2007).
  • The synthesis of (R)-(−)-1-Piperidino-3,3-dimethylbutan-2-ol, an amino alcohol catalyst for the Noyori asymmetric alkylation of aldehydes, illustrates its application in asymmetric synthesis (Hoard, Moher, & Turpin, 1999).

Thermal Decomposition and Kinetics

  • The thermal decomposition kinetics of 2,3-epoxy-2,3-dimethylbutane, using density functional theory and statistical theories, offers insights into reaction pathways and product selectivity under different conditions (Shiroudi & Zahedi, 2016).

Corrosion Inhibition

  • The corrosion inhibition of copper alloys by a polyamine compound derived from 2,3-dimethylbutan-1,4-diamine, showing superior efficiency compared to traditional inhibitors, demonstrates the material protection applications of this chemical (Yu et al., 2017).

Fluorescence and Spectroscopy

  • The fine-tuning of pyrene excimer fluorescence in molecular beacons by alteration of the monomer structure, based on derivatives of dimethylbutane-1,3-diol, underscores the importance of this compound in the development of fluorescent probes (Aparin et al., 2017).

Conformational Analysis

  • Crystal structure analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives provide insights into the conformational preferences of these compounds in different environments (Nitek et al., 2020).

Mechanism of Action

The mechanism of action of “1-Amino-2,3-dimethylbutan-2-ol” is not specified in the sources I found. The mechanism of action usually refers to how a compound interacts with biological systems, which is often not applicable for simple organic compounds unless they have a specific biological activity .

Safety and Hazards

The safety data sheet for a similar compound, 2,3-Dimethyl-2-butanol, indicates that it is a flammable liquid and vapor. It advises to keep away from heat, sparks, open flames, and hot surfaces, and to use explosion-proof electrical, ventilating, and lighting equipment .

Future Directions

The future directions for the use and study of “1-Amino-2,3-dimethylbutan-2-ol” are not specified in the sources I found. Future directions would typically be based on the compound’s properties, potential applications, and areas of interest in current research .

Properties

IUPAC Name

1-amino-2,3-dimethylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-5(2)6(3,8)4-7/h5,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBXHIYJTGFUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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